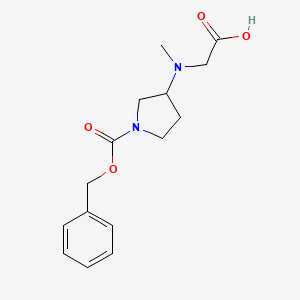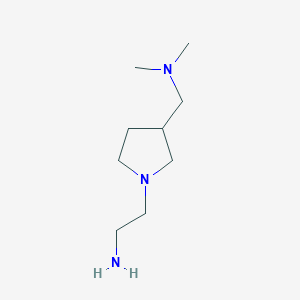![molecular formula C10H22N2O B7921806 2-[(S)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B7921806.png)
2-[(S)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(S)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a chiral compound with a pyrrolidine ring substituted with an isopropyl-methyl-amino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Isopropyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with isopropyl and methyl groups using appropriate alkylating agents under basic conditions.
Attachment of the Ethanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(S)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different alkyl or acyl groups.
Scientific Research Applications
2-[(S)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its effects on biological systems, including its potential as a drug candidate.
Industrial Applications: The compound can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-[(S)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(S)-3-(Isopropyl-amino)-pyrrolidin-1-yl]-ethanol
- 2-[(S)-3-(Methyl-amino)-pyrrolidin-1-yl]-ethanol
- 2-[(S)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-propanol
Uniqueness
2-[(S)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both isopropyl and methyl groups on the amino moiety, along with the ethanol group, provides a distinct set of properties that can be leveraged in various research and industrial contexts.
Properties
IUPAC Name |
2-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(2)11(3)10-4-5-12(8-10)6-7-13/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQKEUXSWHTOLF-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@H]1CCN(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide](/img/structure/B7921732.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-acetamide](/img/structure/B7921740.png)
![N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-acetamide](/img/structure/B7921748.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide](/img/structure/B7921755.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide](/img/structure/B7921763.png)
![N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide](/img/structure/B7921769.png)
![N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide](/img/structure/B7921771.png)
![3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7921793.png)
![2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B7921808.png)


![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7921833.png)
![(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7921844.png)
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine](/img/structure/B7921845.png)
